パクチミブ硫酸塩

概要

説明

パクチミブ硫酸塩は、新規のアシルCoA:コレステロールアシル転移酵素阻害剤です。 コレステリルエステルの形成を阻害し、血漿コレステロールレベルを低下させることにより、アテローム性動脈硬化症および冠動脈性心疾患の治療の可能性について研究されています .

2. 製法

合成経路と反応条件: パクチミブ硫酸塩は、インドール環の形成とその後の修飾を含む一連の化学反応によって合成できます。合成には通常、次の手順が含まれます。

- インドール環の形成。

- ピバロイルアミノ基の導入。

- オクチル基の付加。

- 硫酸化による硫酸塩の形成 .

工業的製造方法: パクチミブ硫酸塩の工業的製造には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには次のものがあります。

- 高純度出発物質の使用。

- 副生成物を最小限に抑えるための制御された反応条件。

- 結晶化と濾過などの精製工程 .

科学的研究の応用

Efficacy in Preclinical Studies

Numerous studies have demonstrated the effectiveness of pactimibe sulfate in animal models:

- Atherosclerosis Reduction : In a study involving apolipoprotein E-deficient mice (apoE(-/-)), pactimibe sulfate was shown to significantly reduce both early and advanced atherosclerotic lesions compared to control treatments. Specifically, a 0.1% concentration of pactimibe sulfate reduced lesion size by 90%, outperforming other treatments such as avasimibe and cholestyramine, which achieved reductions between 40-50% .

- Plaque Stability : The compound has been found to stabilize atherosclerotic plaques by reducing macrophage infiltration and lowering levels of matrix metalloproteinases (MMPs), which are associated with plaque vulnerability .

- Long-term Effects : In chronic models where mice were fed a Western diet, pactimibe sulfate administration led to a significant reduction in plaque progression and improved lipid profiles without increasing cell apoptosis or necrosis within plaques .

Clinical Trials and Applications

Pactimibe sulfate has undergone various clinical trials aimed at assessing its efficacy in humans:

- Phase II Trials : Clinical trials have evaluated pactimibe sulfate's ability to reduce coronary artery disease progression in patients with established atherosclerosis. However, results indicated that while it lowered cholesterol levels, it did not significantly improve cardiovascular outcomes compared to standard therapies .

- Impact on Carotid Atherosclerosis : In randomized trials focusing on familial hypercholesterolemia patients, pactimibe sulfate showed potential in slowing carotid artery disease progression, although results were mixed regarding its overall effectiveness compared to existing treatments .

Case Studies

Several documented case studies provide insight into the practical applications of pactimibe sulfate:

- Case Study 1 : A study on patients with familial hypercholesterolemia highlighted that those treated with pactimibe sulfate exhibited lower levels of LDL cholesterol and reduced progression of carotid intima-media thickness over six months compared to control groups .

- Case Study 2 : Another investigation into patients with coronary artery disease found that while pactimibe sulfate effectively reduced plasma cholesterol levels, it failed to show significant differences in major adverse cardiovascular events when compared to placebo groups .

作用機序

パクチミブ硫酸塩は、コレステリルエステルの形成に関与する酵素であるアシルCoA:コレステロールアシル転移酵素を阻害することにより、その効果を発揮します。この阻害により、コレステリルエステルの形成が減少、腸からのコレステロール吸収が減少、体からのコレステロールの排泄が促進されます。 主な分子標的は、アシルCoA:コレステロールアシル転移酵素1およびアシルCoA:コレステロールアシル転移酵素2です .

類似の化合物:

アバシミブ: 同様のコレステロール低下効果を持つ、別のアシルCoA:コレステロールアシル転移酵素阻害剤。

フォミミブ: 異なる作用機序を持つコレステロール吸収阻害剤。

スクアレン合成酵素阻害剤: 経路の異なる段階でコレステロール合成を阻害する化合物

パクチミブ硫酸塩の独自性: パクチミブ硫酸塩は、アシルCoA:コレステロールアシル転移酵素1およびアシルCoA:コレステロールアシル転移酵素2の二重阻害により、他の阻害剤と比較して、コレステリルエステルの形成と血漿コレステロールレベルのより包括的な低下をもたらすため、ユニークです .

生化学分析

Biochemical Properties

Pactimibe sulfate plays a significant role in biochemical reactions by inhibiting acyl coenzyme A:cholesterol acyltransferase (ACAT) enzymes. It interacts with ACAT1 and ACAT2, inhibiting their activity with IC50 values of 4.9 μM and 3.0 μM, respectively . Additionally, pactimibe sulfate noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . These interactions lead to a reduction in cholesteryl ester formation, which is crucial in the development of atherosclerotic plaques .

Cellular Effects

Pactimibe sulfate influences various cellular processes, particularly in liver cells, macrophages, and THP-1 cells. It inhibits ACAT activity in these cells, leading to a decrease in foam cell formation, which is a key factor in atherosclerosis . Furthermore, pactimibe sulfate affects cell signaling pathways and gene expression related to cholesterol metabolism, thereby modulating cellular metabolism and reducing cholesterol accumulation .

Molecular Mechanism

At the molecular level, pactimibe sulfate exerts its effects by binding to and inhibiting ACAT enzymes. This inhibition prevents the esterification of cholesterol, reducing the formation of cholesteryl esters . The compound also undergoes multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation, primarily catalyzed by CYP3A4 and CYP2D6 enzymes . These metabolic processes are crucial for the compound’s systemic clearance and overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pactimibe sulfate have been observed to change over time. The compound demonstrates good stability and maintains its inhibitory activity over extended periods . Its plasma metabolite, R-125528, is cleared solely by CYP2D6, indicating a dependence on this enzyme for long-term efficacy . Studies have shown that the compound’s effects on cellular function remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of pactimibe sulfate vary with different dosages. At lower doses, the compound effectively reduces plasma cholesterol levels without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Pactimibe sulfate is involved in multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation . These pathways are primarily catalyzed by CYP3A4 and CYP2D6 enzymes . The compound’s metabolism results in the formation of its plasma metabolite, R-125528, which is also subject to further metabolic processes . These pathways are crucial for the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, pactimibe sulfate is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its binding to plasma proteins and its interactions with cellular transport mechanisms . This distribution is essential for its therapeutic efficacy and targeting of specific tissues .

Subcellular Localization

Pactimibe sulfate’s subcellular localization is primarily within the endoplasmic reticulum, where ACAT enzymes are located . The compound’s activity is closely linked to its localization, as it needs to be in proximity to ACAT enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: Pactimibe sulfate can be synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent modifications. The synthesis typically involves the following steps:

- Formation of the indole ring.

- Introduction of the pivaloylamino group.

- Addition of the octyl group.

- Sulfation to form the sulfate salt .

Industrial Production Methods: The industrial production of pactimibe sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Controlled reaction conditions to minimize by-products.

- Purification steps such as crystallization and filtration .

化学反応の分析

反応の種類: パクチミブ硫酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: インドリンの酸化により、血漿代謝産物のR-125528が生成されます。

還元: インドール環の還元。

一般的な試薬と条件:

酸化: 特にCYP3A4およびCYP2D6などのシトクロムP450酵素によって触媒されます。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤が含まれます。

主な生成物:

R-125528: インドリン酸化によって生成される主な血漿代謝産物。

グルクロン酸抱合体: グルクロン酸抱合反応によって生成されます

4. 科学研究の用途

パクチミブ硫酸塩は、次のようないくつかの科学研究の用途があります。

化学: アシルCoA:コレステロールアシル転移酵素阻害の研究ツールとして使用されます。

生物学: コレステロール代謝および泡沫細胞形成への影響について調査されています。

医学: アテローム性動脈硬化症の治療と血漿コレステロールレベルの低下に役立つ可能性について研究されています。

産業: 新規コレステロール低下薬の開発に使用されています .

類似化合物との比較

Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.

Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.

Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway

Uniqueness of Pactimibe Sulfate: Pactimibe sulfate is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

生物活性

Pactimibe sulfate, also known as CS-505, is a novel compound classified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Its primary therapeutic application is in the treatment of hypercholesterolemia and atherosclerosis. This article delves into the biological activity of pactimibe sulfate, highlighting its mechanisms of action, efficacy in reducing atherosclerotic lesions, and potential implications for clinical use.

Pactimibe sulfate functions by inhibiting the ACAT enzyme, which plays a crucial role in cholesterol esterification. By blocking this enzyme, pactimibe sulfate reduces the formation of cholesteryl esters within macrophages, thereby preventing the accumulation of lipids in arterial plaques. This mechanism not only lowers plasma cholesterol levels but also directly impacts the stability of atherosclerotic lesions.

Efficacy in Animal Models

Numerous studies have investigated the efficacy of pactimibe sulfate in various animal models, particularly focusing on its antiatherosclerotic properties.

Study Overview

-

Early Lesion Model :

- Subjects : Apolipoprotein E-deficient (apoE(-/-)) mice.

- Treatment : Mice were administered 0.03% or 0.1% pactimibe sulfate for 12 weeks.

- Results : The treatment resulted in a 90% reduction in atherosclerotic lesions compared to 40-50% reductions observed with other treatments like avasimibe and cholestyramine .

- Advanced Lesion Model :

Immunohistochemical Analysis

Immunohistochemical studies have shown that pactimibe sulfate significantly reduces macrophage infiltration and the expression of matrix metalloproteinases (MMPs) associated with plaque instability. Specifically, reductions in MMP-2, MMP-9, and MMP-13 were noted, indicating a dual mechanism where both cholesterol lowering and direct ACAT inhibition contribute to plaque stabilization .

Case Studies and Clinical Trials

Pactimibe sulfate has been evaluated in clinical settings, although some trials faced challenges. For instance:

- A clinical trial (NCT00151788) aimed at assessing the safety and efficacy of pactimibe sulfate was terminated early due to an observed increase in major cardiovascular events among participants . This highlights the necessity for careful monitoring and further research to clarify its safety profile.

Comparative Efficacy Table

| Compound | Dosage | Reduction in Atherosclerotic Lesions | Plasma Cholesterol Reduction |

|---|---|---|---|

| Pactimibe Sulfate | 0.1% | 90% | 43-48% |

| Avasimibe | 0.1% | 40-50% | Similar |

| Cholestyramine | 3% | Not specified | Similar |

特性

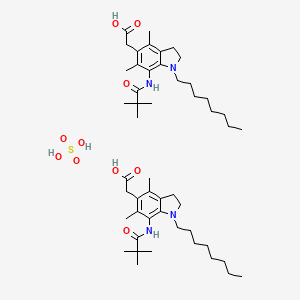

IUPAC Name |

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。